

Unlocking the Molecular Architecture of Desferriferribactin: An NMR-Based Structural Elucidation Guide

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Compound of Interest		
Compound Name:	Desferriferribactin	
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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed guide for the structural elucidation of **desferriferribactin**, a siderophore of significant interest in microbiology and pharmacology, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein, coupled with comprehensive data analysis, offer a robust framework for researchers engaged in natural product chemistry, drug discovery, and the study of iron metabolism.

Introduction to Desferriferribactin and the Role of NMR

Desferriferribactin is a member of the hydroxamate class of siderophores, small molecules produced by microorganisms to scavenge iron from their environment. Its unique structure, a nonapeptide containing two residues each of lysine and N⁶-formyl-N⁶-hydroxyornithine, makes it a compelling target for structural analysis.[1] Understanding the three-dimensional conformation of **desferriferribactin** is crucial for elucidating its mechanism of action, its interaction with bacterial receptors, and for the potential design of novel antimicrobial agents that target iron uptake pathways.

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution.[1] Through a suite of one-dimensional (1D) and two-



dimensional (2D) NMR experiments, it is possible to piece together the complete covalent framework and stereochemistry of complex natural products like **desferriferribactin**.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **desferriferribactin** are provided below.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

- Purification: Isolate and purify desferriferribactin from microbial culture using appropriate chromatographic techniques (e.g., column chromatography, HPLC). Ensure the final sample is free of paramagnetic impurities which can lead to significant line broadening.
- Solvent Selection: Dissolve 5-10 mg of purified **desferriferribactin** in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired pH for the experiment.
- Concentration: The optimal concentration for ¹H NMR is typically 1-10 mM. For less sensitive experiments like ¹³C NMR, a higher concentration may be necessary.
- Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples or TMS (tetramethylsilane) for organic solvents, for accurate chemical shift referencing.
- NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion and sensitivity.

Key Experiments:



- ¹H NMR (Proton): Provides information on the number and chemical environment of protons.
- ¹³C NMR (Carbon-13): Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
- COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH), revealing proton-proton connectivity within a spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, establishing one-bond C-H connections.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), crucial for connecting different spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing insights into the 3D structure and stereochemistry.

Data Presentation: NMR Spectral Data of Desferriferribactin

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the constituent amino acid residues of **desferriferribactin**, as determined in D₂O.

Table 1: ¹H NMR Chemical Shifts (ppm) of **Desferriferribactin** Residues in D₂O

Residue	α-Η	β-Н	у-Н	δ-Н	ε-Η	Other
Lysine	4.15	1.85, 1.70	1.45	1.65	2.95	_
N ⁶ -formyl- N ⁶ - hydroxyorn ithine	4.25	1.95, 1.80	1.60	3.55	8.20 (formyl-H)	_



Table 2: 13C NMR Chemical Shifts (ppm) of **Desferriferribactin** Residues in D2O

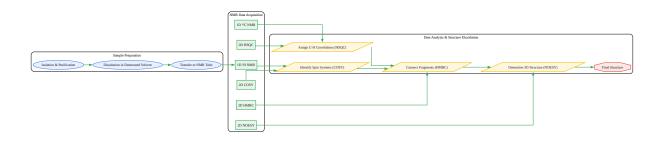
Residue	α-C	β-С	у-С	δ-С	ε-С	Other
Lysine	56.5	31.5	23.5	27.5	40.5	_
N ⁶ -formyl- N ⁶ - hydroxyorn ithine	55.0	28.0	24.0	49.0	165.0 (formyl-C)	

Note: The chemical shifts are approximate and may vary slightly depending on experimental conditions such as pH and temperature.

Visualization of the Elucidation Process

The following diagrams illustrate the logical workflow for the structural elucidation of **desferriferribactin** using NMR spectroscopy.

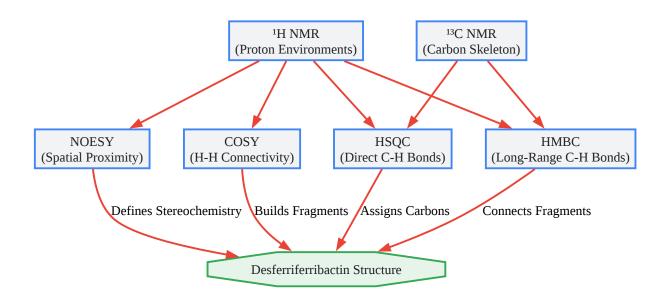




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Experimental workflow for NMR-based structural elucidation.





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Integration of NMR data for structural determination.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of **desferriferribactin**. By systematically applying the protocols and analytical workflows described in this application note, researchers can confidently determine the covalent structure and gain insights into the three-dimensional conformation of this important siderophore. This knowledge is fundamental for advancing our understanding of microbial iron acquisition and for the development of novel therapeutic strategies.

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References



- 1. Siderochromes from Pseudomonas fluorescens. II. Structural homology as revealed by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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